molecular formula C23H26Cl2N2O B605086 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride CAS No. 1185157-59-8

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride

Cat. No.: B605086
CAS No.: 1185157-59-8
M. Wt: 417.4 g/mol
InChI Key: BXGLNXNRKRUYTH-ZKOGBWAVSA-N
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Description

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride, also known as Opaganib, is a selective sphingosine kinase-2 (SK2) inhibitor. This compound has shown potential in anticancer, anti-inflammatory, and antiviral activities. It is particularly noted for its ability to induce autophagic death in oncogenic virus-infected cells and repress tumor growth .

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalization. . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Oncology

Opaganib has been investigated for its antineoplastic properties. Research indicates that it can inhibit tumor growth in various cancer types, including:

  • Breast Cancer : In vitro studies have shown that Opaganib reduces proliferation in breast cancer cell lines by inducing apoptosis through the inhibition of SK2 .
  • Lung Cancer : Clinical trials have evaluated Opaganib's efficacy in patients with advanced lung cancer, demonstrating promising results in reducing tumor size and improving patient outcomes .

Anti-inflammatory Effects

Opaganib’s role in modulating inflammatory responses has also been explored. It has shown potential in treating conditions such as:

  • Inflammatory Bowel Disease (IBD) : Studies suggest that Opaganib may reduce inflammation markers and improve symptoms in animal models of IBD.
  • COVID-19 : Given its mechanism of action, Opaganib is being researched for its antiviral properties against SARS-CoV-2, with initial findings indicating a reduction in viral load and inflammation .
Study FocusCancer TypeIC50 (μM)Observations
Anticancer ActivityBreast Cancer5.0Induces apoptosis and inhibits cell proliferation
Anticancer ActivityLung Cancer7.5Reduces tumor size in clinical trials
Anti-inflammatoryInflammatory Bowel Disease10.0Decreases inflammatory markers in animal models

Table 2: Mechanism of Action Overview

MechanismDescription
Sphingosine Kinase InhibitionPrevents conversion of sphingosine to S1P, promoting apoptosis
Cytokine ModulationReduces levels of pro-inflammatory cytokines

Case Study 1: Opaganib in Breast Cancer Treatment

A clinical trial involving patients with metastatic breast cancer demonstrated that treatment with Opaganib led to a significant reduction in tumor size after six weeks of therapy. Patients reported improved quality of life metrics alongside reduced pain levels.

Case Study 2: Efficacy Against COVID-19

In a double-blind placebo-controlled trial, patients diagnosed with COVID-19 received Opaganib alongside standard care. Results indicated a marked decrease in respiratory symptoms and viral load compared to the control group, suggesting potential for further development as a therapeutic option for COVID-19.

Comparison with Similar Compounds

3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride is unique compared to other sphingosine kinase inhibitors due to its selectivity for SK2 and its ability to induce autophagic cell death. Similar compounds include:

This compound stands out due to its specific targeting of SK2 and its potential therapeutic applications in oncology and other fields.

Biological Activity

3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride, commonly referred to as compound 1 , is a synthetic derivative of adamantane that has garnered attention for its potential biological activities, particularly as an inhibitor of sphingosine kinase and its applications in treating various diseases, including viral infections.

Chemical Structure and Properties

  • Chemical Formula : C23H25ClN2O
  • Molecular Weight : 396.91 g/mol
  • CAS Number : 915385-81-8

The compound features a chlorophenyl group and a pyridinylmethyl moiety attached to an adamantane core, contributing to its unique pharmacological profile.

Research indicates that compound 1 functions primarily as a sphingosine kinase inhibitor. Sphingosine kinases play critical roles in cellular signaling pathways, particularly those involved in cell proliferation and survival. By inhibiting these kinases, compound 1 may induce apoptosis in certain cancer cell lines and exhibit antiviral properties.

Antiviral Activity

Recent studies have demonstrated that compound 1 shows promise in inhibiting the replication of viruses, including coronaviruses. The compound's mechanism involves disrupting the sphingosine pathway, which is crucial for viral entry and replication within host cells. In vitro assays have shown effective inhibition of viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections .

Anticancer Properties

Compound 1 has also been evaluated for its anticancer properties. In vitro studies revealed significant cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the induction of apoptosis through caspase activation pathways. Notably, the compound exhibited IC50 values ranging from 10 to 20 µM across different cancer types, indicating moderate potency .

Case Studies

  • Inhibition of Sphingosine Kinase : A study demonstrated that compound 1 effectively inhibited sphingosine kinase activity in human cancer cell lines, leading to reduced cell viability and increased apoptosis markers .
  • Antiviral Efficacy Against Coronaviruses : Clinical trials have suggested that compound 1 can reduce viral load in infected cells by approximately 70% at concentrations around 5 µM, showcasing its potential as a therapeutic candidate for treating COVID-19 .

Data Tables

Activity Type Cell Line IC50 (µM) Mechanism
AntiviralVero E6 (COVID-19 model)5Inhibition of viral replication
AnticancerMCF-7 (breast cancer)15Induction of apoptosis
AnticancerA549 (lung cancer)20Caspase activation

Properties

CAS No.

1185157-59-8

Molecular Formula

C23H26Cl2N2O

Molecular Weight

417.4 g/mol

IUPAC Name

(7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride

InChI

InChI=1S/C23H25ClN2O.ClH/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16;/h1-8,17-18H,9-15H2,(H,26,27);1H/t17-,18?,22?,23?;/m0./s1

InChI Key

BXGLNXNRKRUYTH-ZKOGBWAVSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl

Isomeric SMILES

C1[C@H]2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABC294640 hydrochloride;  ABC294640 HCl;  ABC-294640 HCl;  ABC 294640 HCl;  ABC294640-HCl;  ABC-294640-HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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